molecular formula C22H29N3O5S B2774812 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021040-44-7

2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2774812
CAS No.: 1021040-44-7
M. Wt: 447.55
InChI Key: PTQRNYXZSJNSOR-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenoxy group, a phenylpiperazine moiety, and a sulfonylpropylacetamide linkage, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the 2-methoxyphenoxy intermediate.

    Introduction of the Phenylpiperazine Moiety: The intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable coupling agent to introduce the phenylpiperazine group.

    Sulfonylation and Acetamide Formation: The final steps involve sulfonylation of the intermediate with a sulfonyl chloride, followed by acetamide formation through reaction with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced under specific conditions to form sulfide derivatives.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanol

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide stands out due to its unique sulfonylpropylacetamide linkage, which may confer distinct biological activities and chemical properties. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-29-20-10-5-6-11-21(20)30-18-22(26)23-12-7-17-31(27,28)25-15-13-24(14-16-25)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQRNYXZSJNSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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